molecular formula C15H16O B11891389 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol

2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol

Cat. No.: B11891389
M. Wt: 212.29 g/mol
InChI Key: FOSIQUKJICCVTD-UHFFFAOYSA-N
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Description

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a methyl group at the 4’ position and an ethanol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbiphenyl, which is commercially available or can be synthesized through a Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Grignard Reaction: The 4-methylbiphenyl is then subjected to a Grignard reaction with ethylene oxide. This involves the formation of a Grignard reagent by reacting 4-methylbiphenyl with magnesium in anhydrous ether, followed by the addition of ethylene oxide to yield 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetaldehyde or 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid.

    Reduction: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethane.

    Substitution: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethyl chloride.

Scientific Research Applications

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The biphenyl structure contributes to its hydrophobic interactions with lipid membranes and other hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the ethanol group, making it less polar and less reactive in certain chemical reactions.

    Biphenyl-4-methanol: Similar structure but with a hydroxyl group directly attached to the biphenyl ring, leading to different reactivity and applications.

    4-Methylbiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group, resulting in different chemical properties and uses.

Uniqueness

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of both a biphenyl structure and an ethanol group, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenyl]ethanol

InChI

InChI=1S/C15H16O/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-11-16/h2-9,16H,10-11H2,1H3

InChI Key

FOSIQUKJICCVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCO

Origin of Product

United States

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